![molecular formula C14H20N2O3S B2668633 N-(2-piperidin-1-ylsulfonylethyl)benzamide CAS No. 42025-62-7](/img/structure/B2668633.png)
N-(2-piperidin-1-ylsulfonylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-piperidin-1-ylsulfonylethyl)benzamide” is a chemical compound that is part of the piperidine derivatives . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized in various ways. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations for constraints in the analysis . The root-mean-square amplitudes of vibration and harmonic shrinkage corrections were calculated taking into account nonlinear relations between Cartesian and internal vibrational coordinates .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antidementia Agents
One study describes the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the significant anti-acetylcholinesterase (anti-AChE) activity of certain compounds. These derivatives, particularly the one identified as compound 21, showed a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as antidementia agents (H. Sugimoto et al., 1990).
Antimicrobial Activity
Another study focused on the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes. These complexes demonstrated substantial in vitro antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting the potential of such compounds in developing new antibacterial agents (E. Khatiwora et al., 2013).
Pain Management
Research on δ-opioid agonists, such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and its analogs, has shown promising results in pain management. These compounds exhibit significant analgesic effects in mouse models of chronic pain, mediated by δ-opioid receptors. Their pain-reducing properties suggest potential application in chronic pain treatment, especially considering their efficient analgesic effects without inducing typical opioid side effects (C. Nozaki et al., 2012).
Antiarrhythmic Activity
A study from the 1970s discussed the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides, which includes compounds with potential as antiarrhythmic agents. Among these, flecainide acetate was highlighted for its potent oral antiarrhythmic activity in mice and was selected for clinical trials, demonstrating the therapeutic potential of these compounds in treating arrhythmias (E. H. Banitt et al., 1977).
Mechanism of Action
While the specific mechanism of action for “N-(2-piperidin-1-ylsulfonylethyl)benzamide” is not mentioned in the search results, it’s known that piperidine derivatives have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(2-piperidin-1-ylsulfonylethyl)benzamide” and similar compounds may have potential applications in the field of drug discovery.
properties
IUPAC Name |
N-(2-piperidin-1-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(13-7-3-1-4-8-13)15-9-12-20(18,19)16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRCXAUPSDRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.